チューベイモシド1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

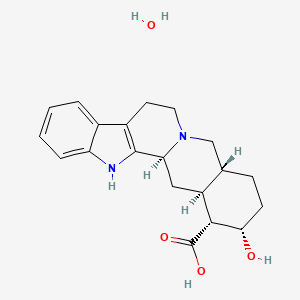

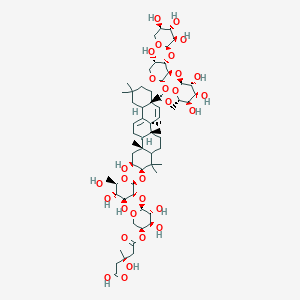

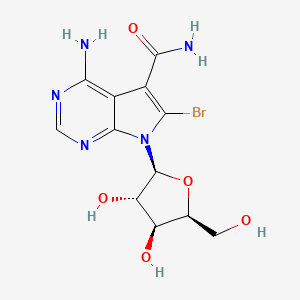

Tubeimoside-1 (TBMS1) is a natural triterpenoid saponin found in traditional Chinese herbal medicine Bolbostemmatis Rhizoma . It exhibits anti-inflammatory, antiviral, anticancer chemotherapeutic, and chemopreventive activities . It has been identified as a potent activator of autophagy .

Synthesis Analysis

TBMS1 is a triterpenoid saponin extracted from Bolbostemma paniculatum (Maxim) Franquet (Cucurbitaceae) . The exact synthesis process is not detailed in the retrieved papers.Molecular Structure Analysis

The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 . The structure is complex and involves several techniques or approaches .Chemical Reactions Analysis

TBMS1 has been reported to have remarkable inhibitory effects on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It can promote mitochondria-associated apoptosis in lung cancer cells .Physical And Chemical Properties Analysis

The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 .科学的研究の応用

抗癌剤

チューベイモシド-1 (TBMS-1) は、伝統的な漢方薬であるボルボステムマスの根茎に含まれる天然トリテルペノイドサポニンです . TBMS-1 は、生体内および試験管内において、呼吸器系、消化器系、神経系、生殖器系などの腫瘍に対して著しい阻害効果を示すことが明らかになっています .

薬物動態

薬物動態研究の結果、TBMS-1 はさまざまな組織に広く分布し、経口投与後、消化管によって分解されやすく、バイオアベイラビリティが低下することが明らかになっています .

毒性

いくつかの証拠から、TBMS-1 は高用量で副作用や毒性をもたらす可能性があることが示されています . TBMS-1 の毒性を軽減するために、将来の研究では、TBMS-1 の構造の改変、標的化製剤の開発、または他の薬物との併用を目指すべきです .

腫瘍増殖阻害

TBMS-1 は生体内において腫瘍の増殖と血管新生を効果的に阻害します . 治療群の腫瘍容積と重量は有意に減少しました .

アポトーシス細胞死の増強

TBMS-1 は、癌細胞におけるアポトーシス細胞死を促進します。これは、脱ユビキチン化酵素 (DUB) である STAMBPL1 をダウンレギュレートすることにより、c-FLIP の発現を不安定化します。 STAMBPL1 と c-FLIP が結合すると、STAMBPL1 は c-FLIP の脱ユビキチン化を行います .

癌細胞の感作

TBMS-1 は、癌細胞の腫瘍壊死因子関連アポトーシス誘導リガンド (TRAIL) に対する感受性を高めることが示されています。 TBMS-1 と TRAIL を用いた併用療法は、アポトーシス細胞死を増強しました .

抗炎症作用と抗血管新生作用

TBMS-1 は、抗炎症作用、抗血管新生作用など、いくつかの治療効果を発揮します .

大腸癌治療

研究によると、TBMS-1 は大腸癌 (CRC) 細胞の生存能力を抑制し、大量の明瞭な相の液体を捕捉するマクロピノソームの形成を誘導します .

要約すると、TBMS-1 は、特に腫瘍学の分野において、科学研究において幅広い応用範囲を持っています。 ただし、生体内における抗腫瘍効果と TBMS-1 の薬物動態を調査するためには、さらなる研究が必要です .

作用機序

Target of Action

Tubeimoside 1 (TBMS1) is a triterpenoid saponin extracted from Bolbostemma paniculatum (Maxim) Franquet (Cucurbitaceae) . The primary target of TBMS1 is the Akt protein . Akt, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

TBMS1 interacts with its target, the Akt protein, to activate autophagy . Autophagy is a cellular self-digestion process by which proteins aggregate and damaged organelles are degraded to generate ATP and various macromolecules as a response to metabolic stress . The activation of autophagy by TBMS1 is evidenced by increased LC3-II amount and GFP-LC3 dots, observation of autophagosomes under electron microscopy, and enhanced autophagic flux .

Biochemical Pathways

The Akt–mTOR–eEF-2K pathway is involved in TBMS1-induced activation of autophagy . Akt-mediated downregulations of Mcl-1, Bcl-xl, and Bcl-2 lead to the activation of apoptosis of the breast cancer cells . Inhibition of autophagy enhances the cytotoxic effect of TBMS1 via promoting apoptosis .

Pharmacokinetics

Pharmacokinetic studies reveal that TBMS1 is extensively distributed in various tissues and prone to degradation by the gastrointestinal tract after oral administration, causing a decrease in bioavailability .

Result of Action

TBMS1 possesses a remarkable inhibitory effect on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It has a broad inhibitory effect on lung cancer, colorectal cancer, breast cancer, gastric cancer, and other tumors .

Action Environment

The action, efficacy, and stability of TBMS1 can be influenced by various environmental factors. For instance, the gastrointestinal environment can degrade TBMS1, reducing its bioavailability . Additionally, the development of liver-targeting and lung-targeting preparations can reduce the toxic effect of TBMS1 and increase its efficacy .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Tubeimoside 1 interacts with several enzymes and proteins. It has been identified as a potent activator of autophagy . The activation of autophagy by Tubeimoside 1 was evidenced by increased LC3-II amount and GFP-LC3 dots, observation of autophagosomes under electron microscopy, and enhanced autophagic flux .

Cellular Effects

Tubeimoside 1 has a significant impact on various types of cells and cellular processes. It has been shown to possess a remarkable inhibitory effect on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It disrupts both mitochondrial and lysosomal pathways . One of its mechanisms was the induction of DRP1-mediated mitochondrial fragmentation .

Molecular Mechanism

The molecular mechanism of Tubeimoside 1 involves the Akt–mTOR–eEF-2K pathway . This pathway was involved in Tubeimoside 1-induced activation of autophagy, while Akt-mediated downregulations of Mcl-1, Bcl-xl, and Bcl-2 led to the activation of apoptosis of the breast cancer cells .

Temporal Effects in Laboratory Settings

Over time, Tubeimoside 1 has shown to inhibit the proliferation of gastric cancer BGC823 cells in a concentration- and time-dependent manner, and induced their apoptosis by regulating the Bcl-2 gene family .

Dosage Effects in Animal Models

In animal models, Tubeimoside 1 has shown to effectively inhibit tumor growth and vascularization in vivo . Tumor volumes and weights in the treatment group were significantly reduced .

Metabolic Pathways

Tubeimoside 1 is involved in the Akt–mTOR–eEF-2K pathway . This pathway was involved in Tubeimoside 1-induced activation of autophagy .

Transport and Distribution

Pharmacokinetic studies reveal that Tubeimoside 1 is extensively distributed in various tissues and prone to degradation by the gastrointestinal tract after oral administration, causing a decrease in bioavailability .

Subcellular Localization

The subcellular localization of Tubeimoside 1 involves both mitochondrial and lysosomal pathways . One of its mechanisms was the induction of DRP1-mediated mitochondrial fragmentation .

特性

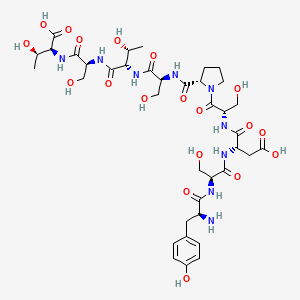

| { "Design of the Synthesis Pathway": "Tubeimoside can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "Tubeimoside B", "Sodium hydride", "Methyl iodide", "Hydrogen chloride", "Sodium borohydride", "Acetic acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Deprotection of Tubeimoside B using Sodium hydride and Methyl iodide to form Tubeimoside A", "Step 2: Conversion of Tubeimoside A to Tubeimoside C through treatment with Hydrogen chloride", "Step 3: Reduction of Tubeimoside C using Sodium borohydride to form Tubeimoside D", "Step 4: Acetylation of Tubeimoside D with Acetic acid to form Tubeimoside E", "Step 5: Purification of Tubeimoside E using Methanol and Ethyl acetate", "Step 6: Final deacetylation of Tubeimoside E using Water to form Tubeimoside" ] } | |

| 102040-03-9 | |

分子式 |

C63H98O29 |

分子量 |

1319.4 g/mol |

IUPAC名 |

(1S,4S,7S,8S,9R,11S,13S,14S,18S,22S,25S,27R,28S,29S,30R,32R,34R,35S,37R,38R,41R,42S,46S,53S,54R,55R,56R,57S,58R)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione |

InChI |

InChI=1S/C63H98O29/c1-26-46-47(88-51-43(76)38(71)30(67)22-81-51)45(78)53(84-26)90-48-39(72)31(68)23-82-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)91-55-49(42(75)40(73)32(21-64)86-55)89-52-44(77)41(74)33(24-83-52)85-36(69)19-58(4,80)20-37(70)87-46/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32+,33-,34+,35-,38-,39-,40+,41-,42-,43+,44+,45+,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1 |

InChIキー |

MCPFEAJYKIXPQF-QXJNFEKOSA-N |

異性体SMILES |

C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@@]45CC[C@@]6(C(=CC[C@@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)OC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(C=C4)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)OC(=O)CC(C)(CC(=O)O)O)O)O)O)C)C)(C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O |

正規SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Tubeimoside I; Tubeimoside-I; Tubeimoside A; Lobatoside H; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one](/img/structure/B1683601.png)

![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)